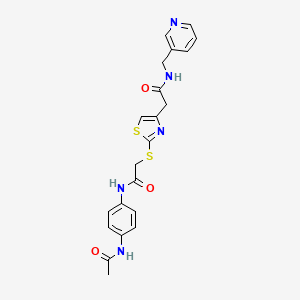

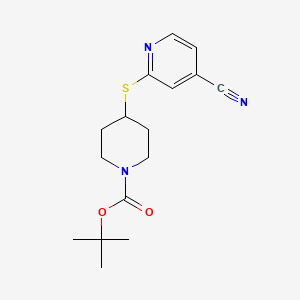

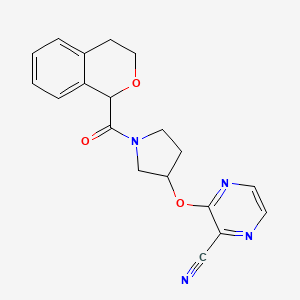

tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

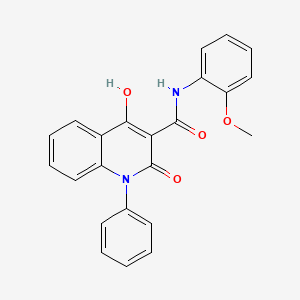

“tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .

Synthesis Analysis

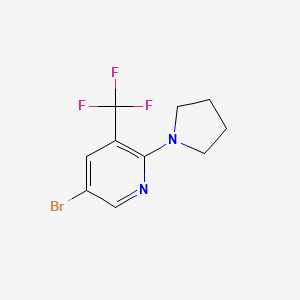

The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, “tert-butyl 4-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxylate” has a molecular weight of 303.36 . The InChI Code for this compound is 1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-5-13(6-9-19)21-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “tert-butyl 4-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxylate” has a melting point of 123 - 124 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Small Molecule Anticancer Drugs

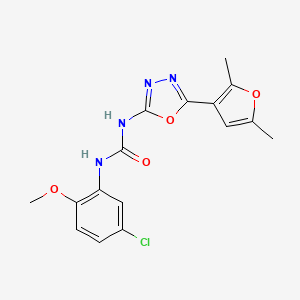

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is recognized for its importance as an intermediate in the development of small molecule anticancer drugs. It is synthesized through a series of reactions, including nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high total yield. This compound plays a crucial role in targeting the PI3K/AKT/mTOR pathway, pivotal in cell growth and survival, highlighting its potential in overcoming resistance issues in cancer treatment (Zhang, Ye, Xu, & Xu, 2018).

Key Intermediate in Drug Synthesis

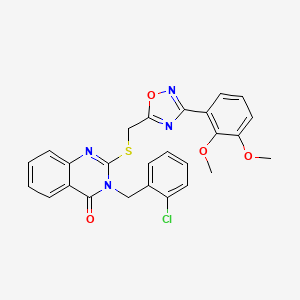

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is highlighted as the key intermediate of Vandetanib, synthesized through acylation, sulfonation, and substitution steps. The method's optimization underscores the compound's value in producing significant pharmaceuticals (Wang, Wang, Tang, & Xu, 2015).

Development of Biologically Active Compounds

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an intermediate in creating compounds like crizotinib, emphasizing its application in crafting biologically active molecules. The synthesis process and structural confirmation through MS and 1HNMR spectrum demonstrate its versatility (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Synthesis of Piperidine Derivatives

Research also delves into the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing the compound's utility in constructing complex chemical structures. This synthesis involves reactions leading to stereochemically homogenous systems, useful in further chemical and pharmaceutical developments (Moskalenko & Boev, 2014).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, “tert-butyl 4-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxylate” has been classified with the signal word ‘Warning’ and hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Eigenschaften

IUPAC Name |

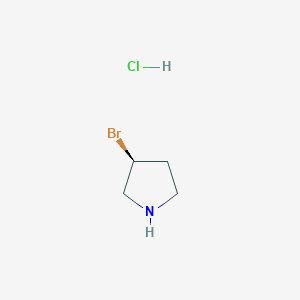

tert-butyl 4-(4-cyanopyridin-2-yl)sulfanylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-8-5-13(6-9-19)22-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVBXAOOMPLXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2676559.png)

![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)